molecular formula C10H5Cl2N3S2 B3036342 2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 339106-55-7

2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile

Cat. No.: B3036342
CAS No.: 339106-55-7
M. Wt: 302.2 g/mol
InChI Key: NGINCXHPSKIZEE-UHFFFAOYSA-N
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Description

“2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile” is a chemical compound with the molecular formula C10H5Cl2N3S2 . It has an average mass of 302.203 Da and a mono-isotopic mass of 300.930206 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring attached to a thienyl group via a sulfanyl linkage, and an acetonitrile group attached to the pyrimidine ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that compounds like 2-{[4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile are key in synthesizing various heterocyclic compounds. For instance, the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives utilized similar compounds. These heterocyclic systems have potential applications in pharmaceuticals and materials science due to their unique chemical properties (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Development of Novel Chemical Synthesis Methods

In another study, a new method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives was developed using a compound structurally similar to this compound. This research signifies the importance of such compounds in developing new chemical synthesis methods, potentially leading to novel therapeutic agents or materials (Kobayashi, Yamasaki, Hiyoshi, & Umezu, 2019).

Creation of Novel Heterocyclic Systems

A significant application of compounds like this compound is in the creation of novel heterocyclic systems. Research has demonstrated their use in synthesizing 2H-Pyrano-[4'',3'',2'':4',5']chromeno [2',3':4,5]thieno-[2,3-b]pyridin-2-ones, indicating their potential in generating new molecular structures for various scientific and industrial applications (Bondarenko et al., 2016).

Electrosynthesis and Polymer Properties

Compounds structurally similar have also been used in the electrosynthesis of polymeric materials. For example, the electrochemical synthesis of poly(2,5-di-(-2-thienyl)-pyrrole) and the exploration of its electrical conductivities demonstrate the relevance of these compounds in materials science, particularly in the development of conductive polymers (Mcleod et al., 1986).

Spectroscopic Investigations for Chemotherapeutic Agents

Furthermore, spectroscopic investigations of similar compounds have been conducted to explore their potential as chemotherapeutic agents. These studies provide valuable insights into the structural and electronic properties of these compounds, further underlining their importance in medicinal chemistry (Alzoman et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar pyrimidine and thiazole derivatives . Additionally, further studies could investigate its physical and chemical properties, as well as potential applications in various fields.

Properties

IUPAC Name

2-[4-(2,5-dichlorothiophen-3-yl)pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3S2/c11-8-5-6(9(12)17-8)7-1-3-14-10(15-7)16-4-2-13/h1,3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGINCXHPSKIZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=C(SC(=C2)Cl)Cl)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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